

correcting for interferences in Silver-107 analysis

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Compound of Interest

Compound Name: Silver-107

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Technical Support Center: Silver-107 Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for interferences during **Silver-107** (^{107}Ag) analysis, particularly when using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences encountered during the analysis of **Silver-107** by ICP-MS?

A1: The most significant interferences for ^{107}Ag are polyatomic and isobaric in nature. The primary culprits are zirconium (Zr) oxides and hydroxides formed in the plasma from the sample matrix.^{[1][2][3][4]} Specifically, the following polyatomic ions can overlap with the mass-to-charge ratio of ^{107}Ag :

- $^{91}\text{Zr}^{16}\text{O}^+$
- $^{90}\text{Zr}^{16}\text{O}^1\text{H}^+$

In addition to zirconium, other elements that can cause oxide and hydroxide interferences, particularly in geological or complex environmental samples, include Niobium (Nb),

Molybdenum (Mo), and Yttrium (Y).[4][5] Another potential, though less common, polyatomic interference in biological matrices is $^{67}\text{Zn}^{40}\text{Ar}^+$.[6]

Q2: How can I determine if my **Silver-107** signal is affected by these interferences?

A2: To check for the presence of interferences, you can analyze a solution containing the suspected interfering elements (e.g., a 10 µg/L Zr solution) without silver and monitor the signal at m/z 107.[1][2] A significant signal at this mass-to-charge ratio indicates the formation of interfering polyatomic ions. Additionally, monitoring the signal for the interfering element itself (e.g., ^{90}Zr) can help in diagnosing the issue.

Q3: Are there alternative silver isotopes I can measure to avoid these interferences?

A3: Yes, silver has another stable isotope, ^{109}Ag , which can also be measured. While ^{109}Ag is also subject to interference from zirconium ($^{92}\text{Zr}^{16}\text{O}^+\text{H}^+$), the intensity of this interference is often significantly lower than the zirconium-based interferences on ^{107}Ag .[1][2] For analyses where zirconium is present, switching to ^{109}Ag is a common and effective strategy to improve data accuracy.[1][7]

Troubleshooting Guides

Issue 1: Elevated and Inconsistent Silver-107 Readings in Environmental Water Samples

Symptom: You are analyzing silver nanoparticles (AgNPs) in natural water samples using single-particle ICP-MS (spICP-MS) and observe a high number of events and an overestimation of silver concentration when measuring ^{107}Ag .

Probable Cause: This issue is likely caused by the presence of natural zirconium-containing colloids or nanoparticles in the water samples. These form zirconium oxide ($^{91}\text{Zr}^{16}\text{O}^+$) and hydroxide ($^{90}\text{Zr}^{16}\text{O}^+\text{H}^+$) ions in the plasma, which are detected at the same mass-to-charge ratio as ^{107}Ag , leading to false-positive signals.[1][2][7]

Solutions:

- **Switch to ^{109}Ag Isotope:** The most straightforward solution is to switch the analysis to the ^{109}Ag isotope. The polyatomic interference from zirconium on ^{109}Ag ($^{92}\text{Zr}^{16}\text{O}^+\text{H}^+$) is

significantly less pronounced.[1][2] This change can dramatically reduce false-positive detections and improve the reliability of AgNP measurements in environmental waters.[7]

- **Mathematical Correction (for total concentration analysis):** For bulk analysis of total silver concentration (not single particle), a mathematical correction can be applied. This involves measuring the concentration of zirconium (e.g., at m/z 90) and applying a correction equation. However, this method is not suitable for spICP-MS due to the random and transient nature of the nanoparticle signals.[1][2]

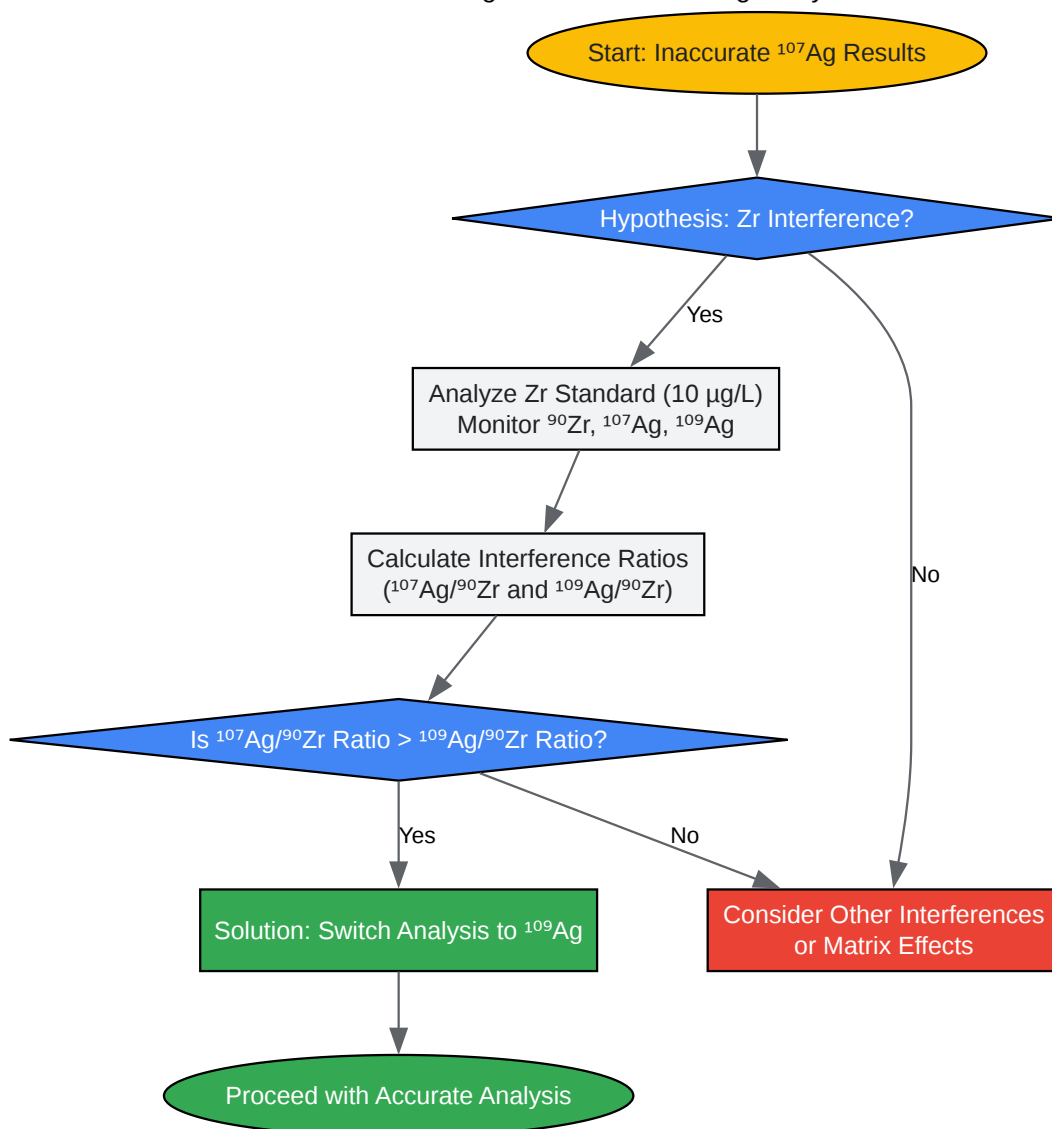
Isotope Monitored	Interfering Species	Interference Rate ($^{107}\text{Ag}/^{90}\text{Zr}$ or $^{109}\text{Ag}/^{90}\text{Zr}$)	Efficacy in Reducing False Positives in spICP-MS
^{107}Ag	$^{91}\text{Zr}^{16}\text{O}^+$, $^{90}\text{Zr}^{16}\text{O}^1\text{H}^+$	0.393%	Lower
^{109}Ag	$^{92}\text{Zr}^{16}\text{O}^1\text{H}^+$	0.023%	Higher (attenuated interference up to 250%)[7]

Data compiled from a study analyzing a 10 µg/L ionic Zr solution. The interference rates are instrument-dependent and should be determined empirically.[1]

- **Prepare a Zirconium Standard:** Prepare a 10 µg/L ionic zirconium standard solution in a matrix matching your samples as closely as possible.
- **Instrument Tuning:** Optimize the ICP-MS parameters to minimize oxide formation, aiming for a CeO/Ce ratio below 2%.[1]
- **Data Acquisition:** Analyze the zirconium standard and measure the signal intensity (in counts per second, cps) for ^{90}Zr , ^{107}Ag , and ^{109}Ag .
- **Calculate Interference Ratios:** Determine the contribution of zirconium oxides and hydroxides to the silver signals by calculating the intensity ratios: ^{107}Ag cps / ^{90}Zr cps and ^{109}Ag cps / ^{90}Zr cps.[1][2]

- Decision Making: Based on the calculated ratios, decide whether to switch to the ^{109}Ag isotope for your analysis.

Workflow for Correcting Zr Interference in Ag Analysis

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Caption: Workflow for identifying and correcting zirconium interference in silver analysis.

Issue 2: Persistent Interferences on Both ^{107}Ag and ^{109}Ag in Complex Matrices (e.g., Geological Samples)

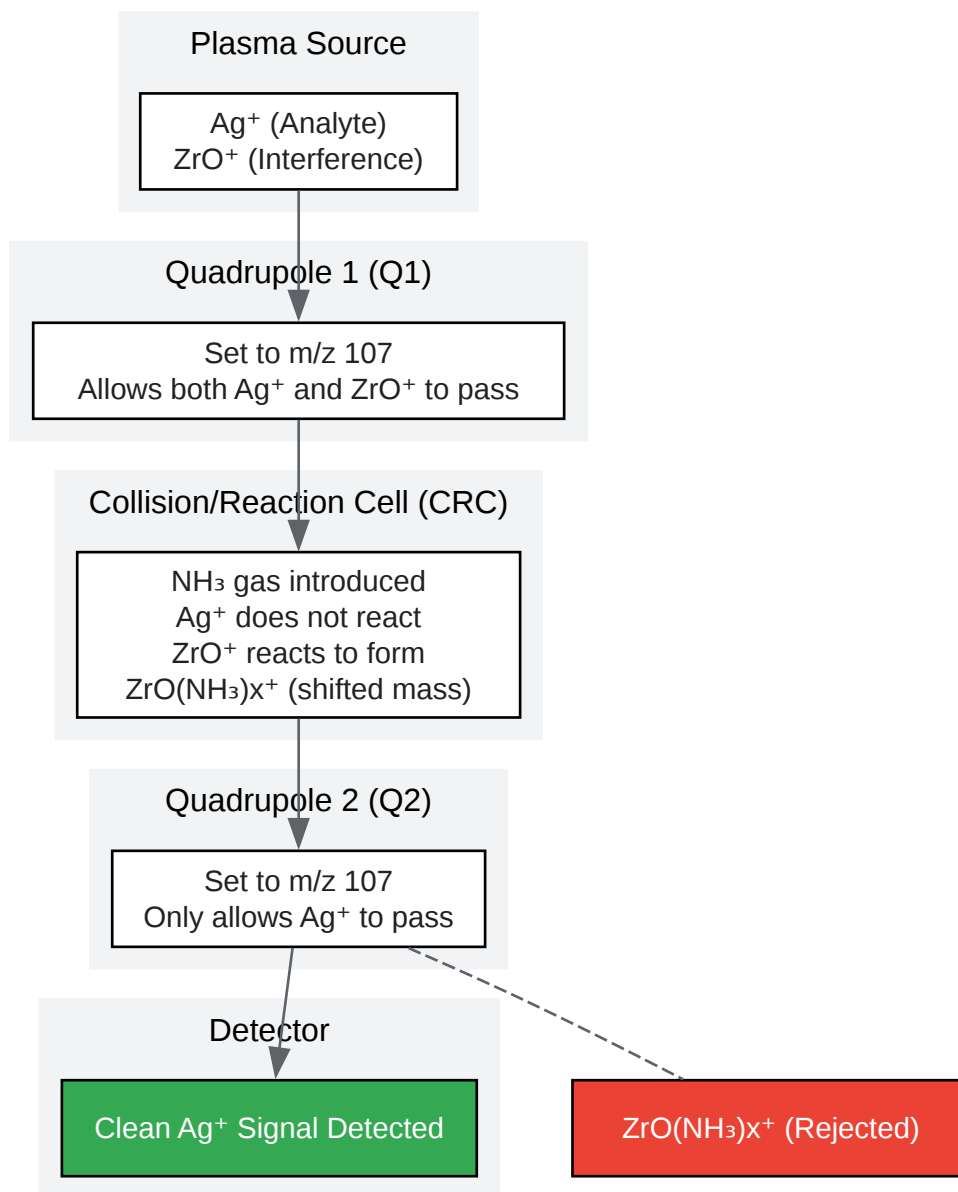
Symptom: You are analyzing silver in digested geological or soil samples and observe high background signals and inaccurate results even after switching to ^{109}Ag .

Probable Cause: Geological matrices can contain high concentrations of not only zirconium but also niobium, molybdenum, and yttrium, which form oxides and hydroxides that interfere with both silver isotopes.[4][5] Simple isotope switching may not be sufficient to resolve these complex spectral overlaps.

Solutions:

- Collision/Reaction Cell (CRC) Technology: Utilize an ICP-MS equipped with a collision/reaction cell.
 - Collision Mode (with KED): Introduce an inert gas like helium (He) into the cell. Polyatomic ions are larger and will undergo more collisions than atomic ions like Ag^+ . This difference in kinetic energy can be used to filter out the interferences through Kinetic Energy Discrimination (KED).[8][9]
 - Reaction Mode: Introduce a reactive gas that will selectively react with the interfering ions.
 - Ammonia (NH_3): NH_3 can be used as a reaction gas to neutralize ZrO^+ and NbO^+ interferences by forming larger cluster ions, which are then easily removed.[5]
 - Oxygen (O_2): O_2 can be used to oxidize interfering ions like $^{93}\text{Nb}^{16}\text{O}^+$, $^{92}\text{Zr}^{16}\text{OH}^+$, and $^{92}\text{Mo}^{16}\text{OH}^+$ to higher, non-interfering oxides.[4]
- Tandem Mass Spectrometry (ICP-MS/MS): For severe interferences, a triple quadrupole ICP-MS provides the most robust solution. The first quadrupole (Q1) can be set to only allow ions of a specific mass (e.g., m/z 107) into the reaction cell. In the cell, the interferences react and their mass is shifted. The second quadrupole (Q2) is then set to the mass of the silver ion, effectively filtering out the reaction products of the interferences.[5] This "on-mass" method provides a very clean signal.

- Instrument Setup: Use an ICP-MS/MS or ICP-MS with a dynamic reaction cell.
- Gas Introduction: Introduce ammonia (NH_3) as the reaction gas into the cell.
- Optimization of Gas Flow: Optimize the NH_3 flow rate to maximize the reaction of interfering ions (e.g., ZrO^+ , NbO^+) while minimizing reactions with Ag^+ . A typical starting point could be a flow rate of 3.5 ml/min.^[5]
- Mass Spectrometer Settings (MS/MS):
 - Set the first quadrupole (Q1) to the mass of the silver isotope being measured (e.g., m/z 107).
 - The reaction with NH_3 will shift the mass of the interfering ions (e.g., ZrO^+ becomes $\text{ZrO}(\text{NH}_3)_4^+$).
 - Set the second quadrupole (Q2) to the same mass as Q1 (e.g., m/z 107) to detect the unreacted Ag^+ ions ("on-mass" method).
- Analysis: Analyze samples and standards under the optimized conditions. The interferences will have been chemically resolved, allowing for accurate quantification of silver.

Interference Removal using ICP-MS/MS with NH_3 Reaction Gas[Click to download full resolution via product page](#)

Caption: Visualization of the ICP-MS/MS workflow for removing interferences from **Silver-107** analysis.

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